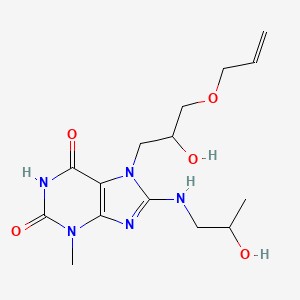

7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound often used in various scientific research fields due to its unique chemical structure and diverse properties. This compound falls under the purine derivatives category, known for their significant role in biological systems and medicinal chemistry.

Properties

IUPAC Name |

7-(2-hydroxy-3-prop-2-enoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-4-5-25-8-10(22)7-20-11-12(17-14(20)16-6-9(2)21)19(3)15(24)18-13(11)23/h4,9-10,21-22H,1,5-8H2,2-3H3,(H,16,17)(H,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBMYOQTSDGWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a series of organic reactions, starting with the appropriate purine precursor. Key steps often include alkylation, aminolysis, and hydroxyalkylation reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: : Industrially, the synthesis is scaled up using continuous flow techniques and optimized reaction conditions to ensure consistent quality and efficiency. Advanced purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including:

Oxidation: : It can be oxidized under controlled conditions using agents like potassium permanganate.

Reduction: : Reduction reactions with agents like sodium borohydride can modify its functional groups.

Substitution: : Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrochloric acid, sodium hydroxide, and organic solvents like ethanol. Conditions vary depending on the desired transformation, with reaction temperatures ranging from ambient to elevated levels.

Major Products Formed: : The major products depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while substitution can lead to halogenated compounds.

Scientific Research Applications

Chemistry: : It is used as a building block in organic synthesis, facilitating the creation of complex molecules for further studies. Biology : Studies involving its interaction with enzymes and nucleic acids, exploring potential biological activities. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of new materials and pharmaceuticals, demonstrating its versatility.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of cellular events, affecting various biological pathways.

Comparison with Similar Compounds

Compared to other purine derivatives, this compound's unique hydroxypropyl and amino substituents confer distinct chemical and biological properties. Similar compounds include:

3-methyl-1H-purine-2,6(3H,7H)-dione

7-allyloxy-3-methyl-1H-purine

8-(2-hydroxypropyl)amino-3-methyl-1H-purine-2,6(3H,7H)-dione

Its uniqueness lies in its dual hydroxypropyl groups, enhancing its reactivity and biological activity, making it a valuable subject of study.

Biological Activity

7-(3-(Allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 887868-06-6) is a purine derivative with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂N₆O₄

- Molecular Weight : 386.4 g/mol

- Structure : The compound features a purine base modified with an allyloxy group and a hydroxypropyl amino side chain, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt the proliferation of cancer cells by limiting their ability to synthesize nucleotides necessary for DNA replication.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:

- Enzyme Interaction : The hydroxypropyl amino group enhances binding affinity to enzyme active sites.

- Cell Membrane Permeability : The allyloxy group facilitates cellular uptake, allowing the compound to exert its effects intracellularly.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound, indicating its potential as a therapeutic agent for bacterial infections .

Study 2: Anticancer Potential

In another study focusing on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls, highlighting its potential as an anticancer drug candidate.

| Activity Type | Target Organism/Cell Line | Effect Observed |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant reduction in viable counts |

| Anticancer | MCF-7 (breast cancer cells) | Induction of apoptosis |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.